

Pidnarulex (CX-5461) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CX-546	
Cat. No.:	B1669364	Get Quote

Pidnarulex (CX-5461): A Technical Overview

Pidnarulex (**CX-5461**) is a pioneering small molecule compound that selectively targets and inhibits RNA Polymerase I (Pol I). This mechanism disrupts the synthesis of ribosomal RNA (rRNA), a critical process for ribosome biogenesis and protein production, thereby impeding the growth of cancer cells and inducing programmed cell death (apoptosis). Pidnarulex is currently under investigation in clinical trials for the treatment of various cancers, including both hematologic malignancies and solid tumors.

Chemical Structure and Properties

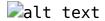
The fundamental characteristics of Pidnarulex are detailed below.

Table 1: Chemical Properties of Pidnarulex (**CX-546**1)



Property	Value	
Chemical Formula	C27H27N7O2S	
Molecular Weight	513.61 g/mol	
CAS Number	1138549-36-6	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (3 mg/mL, 5.84 mM)	
Physical Description	A white to off-white powder	

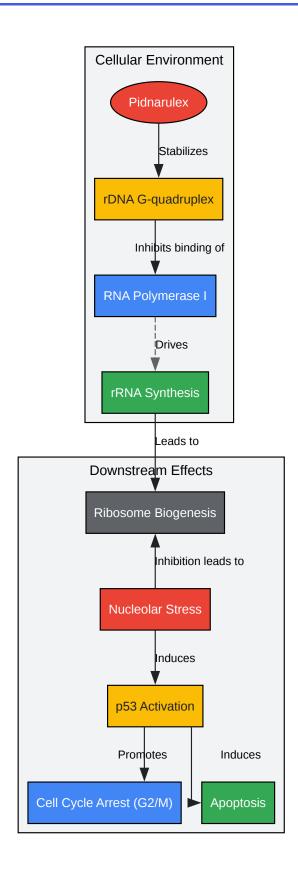
Figure 1: Chemical Structure of Pidnarulex (CX-5461)



Mechanism of Action and Signaling Pathway

Pidnarulex exerts its anticancer effects by selectively inhibiting the transcription of rRNA genes by RNA Polymerase I. This inhibition is achieved through the stabilization of G-quadruplexes, which are secondary structures in DNA that are enriched in the promoter regions of rRNA genes. By stabilizing these structures, Pidnarulex prevents the transcription machinery from accessing the DNA, leading to a shutdown of rRNA synthesis. The subsequent depletion of ribosomes triggers nucleolar stress, which in turn activates tumor suppressor pathways, including p53, leading to cell cycle arrest and apoptosis.





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Caption: Signaling pathway of Pidnarulex (CX-5461).



Preclinical and Clinical Data

Pidnarulex has demonstrated significant preclinical activity in a variety of cancer models and is currently being evaluated in human clinical trials.

Table 2: In Vitro Activity of Pidnarulex (CX-5461)

Cell Line	Cancer Type	IC50 (nM)	Effect
PANC-1	Pancreatic Cancer	149[1]	Inhibition of rRNA synthesis (IC50 = 120 nM)[1]
B-cell Lymphoma	B-cell Lymphoma	5 - 200	G2/M cell cycle arrest, apoptosis
Multiple Myeloma	Multiple Myeloma	5 - 200	G2/M cell cycle arrest, apoptosis
AML cell lines	Acute Myeloid Leukemia	20 - 100	Apoptosis, cell cycle arrest

Table 3: Clinical Trial Information for Pidnarulex (CX-5461)



Phase	Cancer Type	Administration	Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD)	Key Findings
Phase I	Advanced Hematologic Cancers	Intravenous	250 mg/m² (RP2D)	Well-tolerated, preliminary evidence of clinical activity
Phase I	Advanced Solid Tumors	Oral	400 mg/m² (MTD)	Well-tolerated, favorable pharmacokinetic profile

Experimental Protocols

The following outlines a general methodology for assessing the in vitro efficacy of Pidnarulex.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with increasing concentrations of Pidnarulex (e.g., 0.01 to 10 μM) for 72 hours. A vehicle control (DMSO) should be included.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

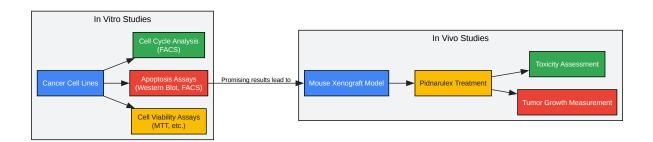


 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

- Cell Lysis: Treat cells with Pidnarulex for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Workflow for Preclinical Evaluation of Pidnarulex



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Caption: Preclinical evaluation workflow for Pidnarulex.



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References

- 1. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Pidnarulex (CX-5461) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669364#pidnarulex-cx-5461-chemical-structure-and-properties]

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